molecular formula C12H10ClFN2O2S B2422214 N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide CAS No. 1436188-62-3

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2422214
CAS No.: 1436188-62-3
M. Wt: 300.73
InChI Key: KRNRVUJKWBKYFV-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a chlorine atom, a pyridine ring substituted with a fluorine atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-fluoropyridine-4-carboxamide under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 2-Fluoropyridine-4-carboxamide
  • (5-Chlorothiophen-2-yl)methanamine

Uniqueness

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-10-2-1-9(19-10)8(17)6-16-12(18)7-3-4-15-11(14)5-7/h1-5,8,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNRVUJKWBKYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC(C2=CC=C(S2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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